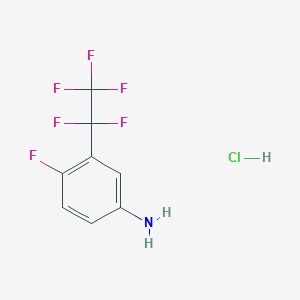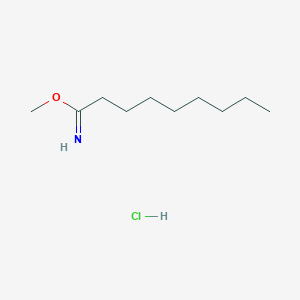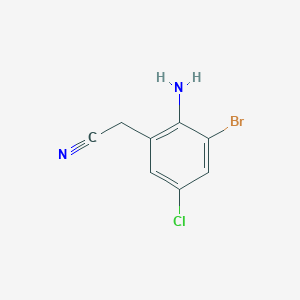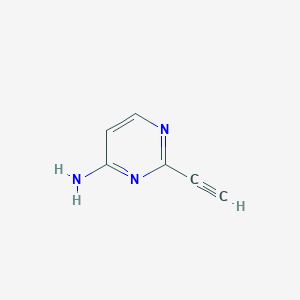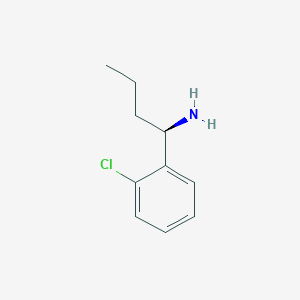
(R)-1-(2-Chlorophenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2-Chlorophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorophenyl group attached to a butan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chlorophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and butylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-chlorobenzaldehyde with butylamine under acidic or basic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-1-(2-Chlorophenyl)butan-1-amine.
Chiral Resolution: The racemic mixture obtained can be resolved into its enantiomers using chiral chromatography or other chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
®-1-(2-Chlorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-1-(2-Chlorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-1-(2-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(S)-1-(2-Chlorophenyl)butan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(2-Chlorophenyl)butan-1-amine: The racemic mixture containing both enantiomers.
1-(2-Chlorophenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
®-1-(2-Chlorophenyl)butan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. The presence of the chlorophenyl group also contributes to its unique chemical properties and reactivity.
特性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC名 |
(1R)-1-(2-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3/t10-/m1/s1 |
InChIキー |
KRMVPJTVBHKRGM-SNVBAGLBSA-N |
異性体SMILES |
CCC[C@H](C1=CC=CC=C1Cl)N |
正規SMILES |
CCCC(C1=CC=CC=C1Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



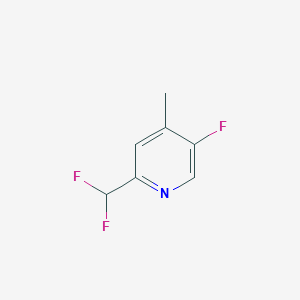
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
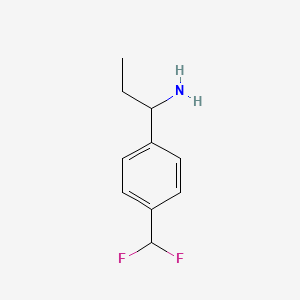
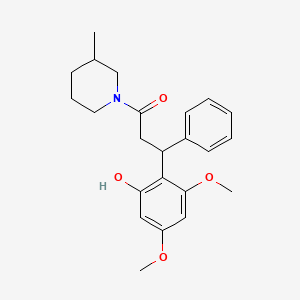
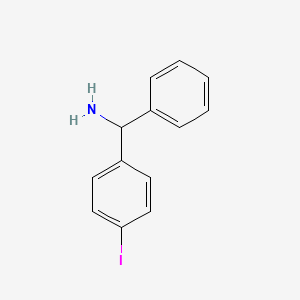
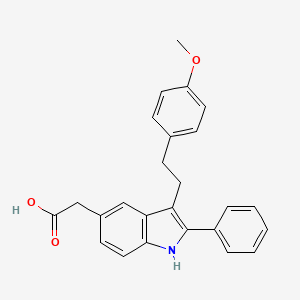
![7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)


